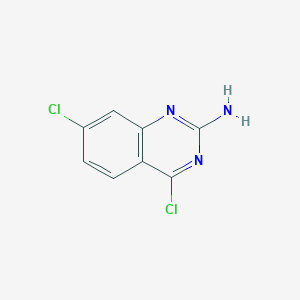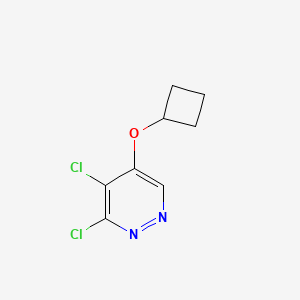
3,4-Dichloro-5-cyclobutoxypyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-5-cyclobutoxypyridazine is a chemical compound with the molecular formula C8H8Cl2N2O It is a pyridazine derivative characterized by the presence of two chlorine atoms and a cyclobutoxy group attached to the pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-cyclobutoxypyridazine typically involves the reaction of 3,4-dichloropyridazine with cyclobutanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures. The reaction proceeds through the nucleophilic substitution of the chlorine atoms by the cyclobutoxy group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-5-cyclobutoxypyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, such as amino or thiol compounds.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-5-cyclobutoxypyridazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-5-cyclobutoxypyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dichloro-5-methoxypyridazine
- 3,4-Dichloro-5-ethoxypyridazine
- 3,4-Dichloro-5-propoxypyridazine
Uniqueness
3,4-Dichloro-5-cyclobutoxypyridazine is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and physical properties compared to its analogs
Eigenschaften
CAS-Nummer |
1346698-11-0 |
|---|---|
Molekularformel |
C8H8Cl2N2O |
Molekulargewicht |
219.06 g/mol |
IUPAC-Name |
3,4-dichloro-5-cyclobutyloxypyridazine |
InChI |
InChI=1S/C8H8Cl2N2O/c9-7-6(4-11-12-8(7)10)13-5-2-1-3-5/h4-5H,1-3H2 |
InChI-Schlüssel |
PKWUORQENOTEKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OC2=CN=NC(=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



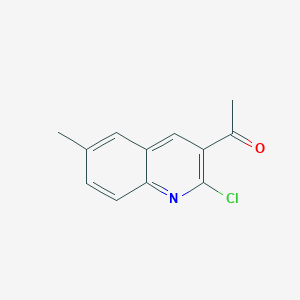
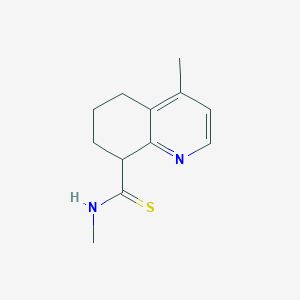

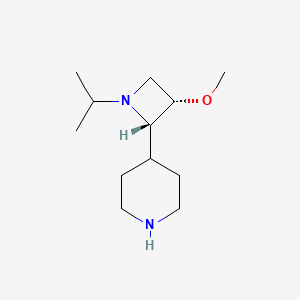
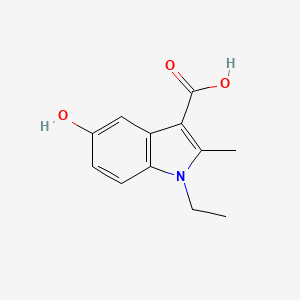
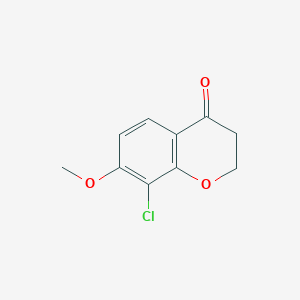
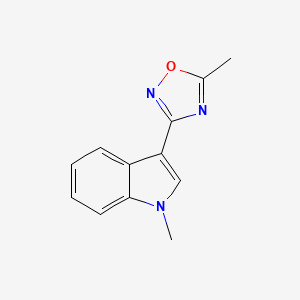
![4-Ethoxyfuro[2,3-b]quinoline](/img/structure/B15068336.png)
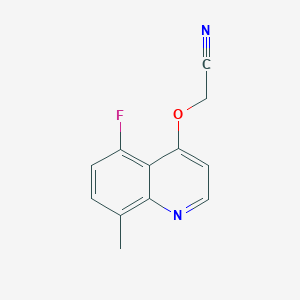
![N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide](/img/structure/B15068357.png)

![N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine](/img/structure/B15068360.png)
